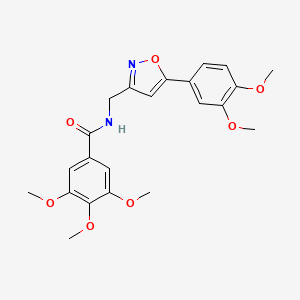

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Description

This compound is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted benzoyl group linked via an amide bond to a methyl-substituted isoxazole ring. The isoxazole moiety is further substituted at the 5-position with a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c1-26-16-7-6-13(8-18(16)27-2)17-11-15(24-31-17)12-23-22(25)14-9-19(28-3)21(30-5)20(10-14)29-4/h6-11H,12H2,1-5H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWGSBSHEQWZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a compound of growing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on various biological targets, and potential therapeutic applications.

Structural Characteristics

The compound features an isoxazole ring linked to a 3,4-dimethoxyphenyl group and a 3,4,5-trimethoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 362.39 g/mol. The structural uniqueness contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Isoxazole Ring : The isoxazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to inhibition or activation of critical biochemical pathways involved in disease processes.

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit certain enzymes associated with cancer progression and inflammation .

Antitumor Activity

Recent research indicates that derivatives similar to this compound exhibit significant antitumor properties:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MGC-803 for gastric cancer and MCF-7 for breast cancer) showed that compounds with similar structures could induce apoptosis and cell cycle arrest in the G1 phase .

- IC50 Values : Specific derivatives demonstrated IC50 values in the micromolar range, indicating potent antiproliferative effects. For example, one study reported IC50 values of around 20.47 μM against MGC-803 cells .

Neuroprotective Effects

There is emerging evidence that compounds within this chemical class may also exhibit neuroprotective effects. They may modulate neurotransmitter systems by interacting with serotonin (5-HT) receptors and dopamine receptors . This suggests potential applications in treating neurological disorders.

Case Studies

- Antitumor Efficacy : A study involving a closely related compound demonstrated significant tumor growth inhibition in vivo models. The compound induced apoptosis through mitochondrial pathways and showed a dose-dependent response in tumor-bearing mice .

- Neuropharmacological Evaluation : Another investigation assessed the neuroprotective properties of similar compounds, revealing their ability to reduce oxidative stress markers in neuronal cell cultures .

Comparative Analysis

| Compound Name | Structure | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|---|

| N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide | Structure | Antitumor | 20.47 | MGC-803 |

| Related Isoxazole Derivative | Structure | Neuroprotective | - | 5-HT Receptors |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and analogs from the evidence:

Structural and Functional Differences

- Heterocyclic Systems: The target compound’s isoxazole core distinguishes it from benzimidazole (), thiadiazole (), and coumarin hybrids (). Isoxazoles are known for metabolic stability compared to thiadiazoles, which may influence bioavailability .

- Methoxy Group Patterns : While the target and ’s compound 5f share 3,4-dimethoxyphenyl substituents, the 3,4,5-trimethoxybenzamide group is common across analogs in –5. Methoxy groups enhance lipophilicity and may improve membrane permeability .

- Linker Chemistry: The target uses a methyl-isoxazole linker, whereas analogs employ hydrazones (–7), thiadiazoles (), or Schiff bases ().

Physicochemical Properties

- Melting Points : Higher melting points (e.g., 290°C for ’s 8a) correlate with extended aromatic systems (thiadiazole-pyridine hybrid), whereas coumarin hybrids (f) show lower melting points due to flexible linkers .

- Yields : Hydrazone-based syntheses (–7) typically yield 55–80%, comparable to benzimidazole (72%, ) and thiadiazole (80%, ) routes.

Research Implications

- The target compound’s isoxazole linker may offer superior stability over hydrazone-linked analogs, warranting further pharmacokinetic studies.

- Methoxy-rich analogs across the evidence exhibit structural motifs relevant to tubulin inhibition (common in combretastatin-like molecules) or kinase modulation, though specific targets remain unverified in the provided data .

Q & A

Q. Advanced

- Comparative SAR studies : Synthesize analogs with modified methoxy groups (e.g., 3,4,5-trimethoxy vs. 3,5-dimethoxy) to assess their impact on biological activity (e.g., enzyme inhibition) .

- In silico docking : Use molecular docking tools (e.g., AutoDock Vina) to predict binding interactions with targets like phospholipase D or kinase enzymes, focusing on hydrogen bonding with the isoxazole and methoxy groups .

- Pharmacophore modeling : Identify critical functional groups (e.g., the isoxazole methyl bridge) contributing to target engagement .

How should researchers resolve contradictions in reported enzyme inhibition data?

Q. Advanced

- Orthogonal assays : Validate activity using both fluorometric (e.g., EnzChek®) and radiometric assays to rule out assay-specific artifacts .

- Target engagement profiling : Use thermal shift assays (TSA) to confirm direct binding to the enzyme .

- Crystallography : Co-crystallize the compound with the target enzyme (if available) to resolve binding mode discrepancies .

What methodologies are effective for identifying biological targets of this compound?

Q. Advanced

- Affinity chromatography : Immobilize the compound on a resin to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .

- Chemical proteomics : Use activity-based protein profiling (ABPP) with a clickable analog of the compound to map target enzymes in live cells .

- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss ablates the compound’s activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.